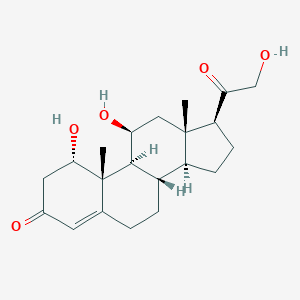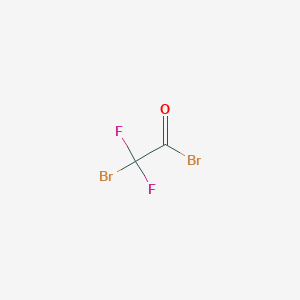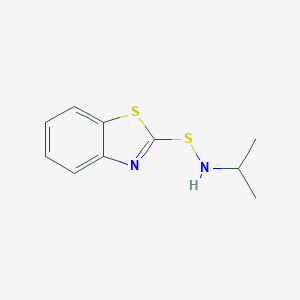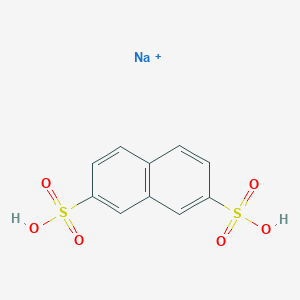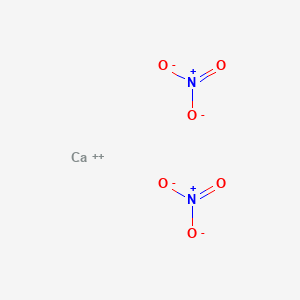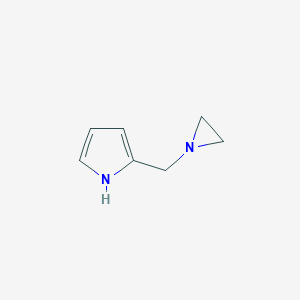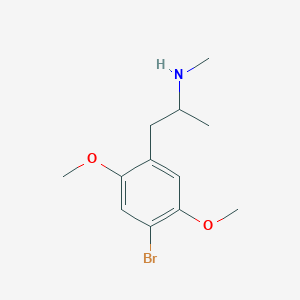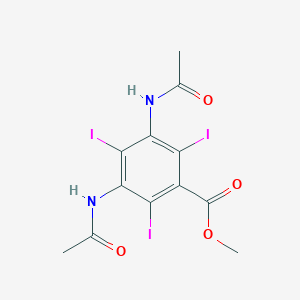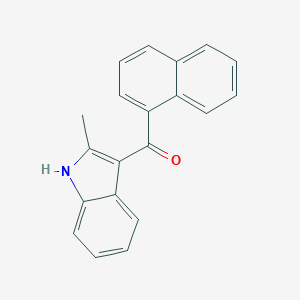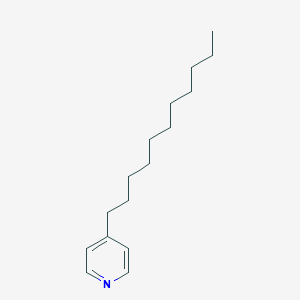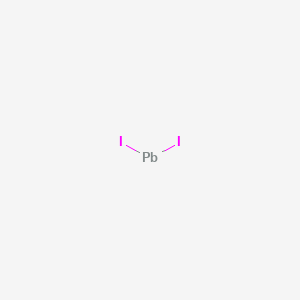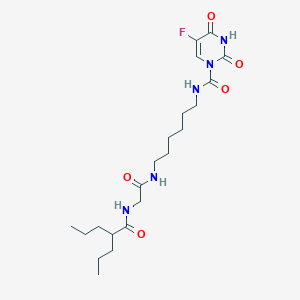
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil, also known as PEP005, is a synthetic compound that has been found to have potential anticancer properties. It belongs to the class of drugs known as ingenol derivatives, which are derived from the sap of the Euphorbia peplus plant.
Wirkmechanismus
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil works by activating protein kinase C (PKC), which is an enzyme that plays a key role in regulating cell growth and survival. Activation of PKC by 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil leads to the activation of downstream signaling pathways that ultimately result in the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil has been found to have a number of biochemical and physiological effects on cancer cells. These include the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of various signaling pathways involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil for laboratory experiments is its potent anticancer activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil. One area of focus is the development of novel formulations of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil, which could help to guide its clinical use. Finally, further studies are needed to fully understand the mechanisms of action of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil and its potential for use in combination with other anticancer agents.
Synthesemethoden
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil can be synthesized in the laboratory through a multi-step process. The first step involves the synthesis of the intermediate compound 6-bromo-7-hydroxy-4-methylcoumarin, which is then converted to the key intermediate 6-bromo-7-(2-n-propyl-n-pentanoylamino)-4-methylcoumarin. This intermediate is then reacted with glycine ethyl ester to form the corresponding glycine derivative, which is further reacted with hexyl isocyanate to give 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil.
Wissenschaftliche Forschungsanwendungen
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil has been extensively studied for its potential use in the treatment of various types of cancer. It has been found to have potent anticancer activity against a wide range of cancer cell lines, including melanoma, breast cancer, and prostate cancer. In addition, 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism in the treatment of cancer.
Eigenschaften
CAS-Nummer |
134460-39-2 |
|---|---|
Produktname |
1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil |
Molekularformel |
C21H34FN5O5 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
5-fluoro-2,4-dioxo-N-[6-[[2-(2-propylpentanoylamino)acetyl]amino]hexyl]pyrimidine-1-carboxamide |
InChI |
InChI=1S/C21H34FN5O5/c1-3-9-15(10-4-2)18(29)25-13-17(28)23-11-7-5-6-8-12-24-20(31)27-14-16(22)19(30)26-21(27)32/h14-15H,3-13H2,1-2H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30,32) |
InChI-Schlüssel |
YEASNVKEKVHQLR-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCC(=O)NCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Kanonische SMILES |
CCCC(CCC)C(=O)NCC(=O)NCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Andere CAS-Nummern |
134460-39-2 |
Synonyme |
1-(6-(N-(2-n-propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil UK 25 UK-25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



